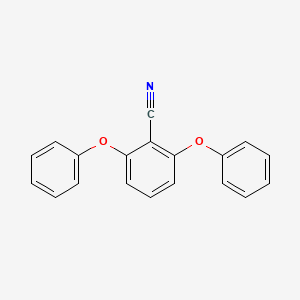
2,6-Diphenoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenoxybenzonitrile is an organic compound characterized by the presence of two phenoxy groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diphenoxybenzonitrile can be synthesized through the nucleophilic substitution of 2,6-dichlorobenzonitrile with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium phenoxide in an anhydrous alcohol environment. The reaction is carried out at temperatures ranging from 35 to 120°C, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diphenoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium phenoxide in DMF or anhydrous alcohol.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include various substituted benzonitriles.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Diphenoxybenzonitrile has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance poly(aryl ether ketone)s, which are known for their thermal stability and mechanical properties.
Material Science: The compound’s unique structure makes it suitable for developing advanced materials with specific electronic and optical properties.
Biological Studies:
Mechanism of Action
The mechanism of action of 2,6-diphenoxybenzonitrile primarily involves its ability to participate in nucleophilic substitution reactions. The phenoxy groups can be displaced by other nucleophiles, leading to the formation of various substituted products. The compound’s aromatic ring also allows for electrophilic aromatic substitution reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
2,6-Dichlorobenzonitrile: A precursor in the synthesis of 2,6-diphenoxybenzonitrile, known for its herbicidal properties.
Benzonitrile: A simpler aromatic nitrile used as a solvent and precursor in organic synthesis.
Uniqueness: this compound stands out due to the presence of two phenoxy groups, which enhance its reactivity and potential applications in polymer and material science. Its unique structure allows for the synthesis of advanced materials with desirable properties, making it a valuable compound in various research fields.
Properties
CAS No. |
159914-21-3 |
|---|---|
Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2,6-diphenoxybenzonitrile |
InChI |
InChI=1S/C19H13NO2/c20-14-17-18(21-15-8-3-1-4-9-15)12-7-13-19(17)22-16-10-5-2-6-11-16/h1-13H |
InChI Key |
WNIXQRKSGAVKHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)OC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















